Docking Affinity Against EBV Glycoprotein L: C11-GlcNAc versus Unalkylated NAG
In a head-to-head computational screen of 628 natural compounds against Epstein–Barr virus glycoprotein L (gL), Undecyl 2-acetamido-2-deoxy-β-D-glucopyranoside (Und-GlcNAc) achieved a docking score of −5.5 kcal/mol, compared to −3.9 kcal/mol for unalkylated N-acetylglucosamine (NAG), representing a 1.6 kcal/mol improvement attributable to the C11 alkyl chain [1]. This places Und-GlcNAc among the top four compounds identified in the primary screen, alongside CHx-HHPD-Ac (−5.8 kcal/mol), Cyh-GlcNAc (−5.7 kcal/mol), and Hep-HHPD-Ac (−5.6 kcal/mol). However, subsequent 100 ns molecular dynamics simulations indicated that the protein–ligand complexes of CHx-HHPD-Ac and Cyh-GlcNAc exhibited greater RMSD stability than those of Und-GlcNAc and Hep-HHPD-Ac, suggesting that Und-GlcNAc provides a distinct binding pose rather than maximal complex stability [1].
| Evidence Dimension | Molecular docking score (kcal/mol) against EBV gL |
|---|---|
| Target Compound Data | Und-GlcNAc: −5.5 kcal/mol |
| Comparator Or Baseline | NAG (unalkylated parent): −3.9 kcal/mol; CHx-HHPD-Ac: −5.8 kcal/mol; Cyh-GlcNAc: −5.7 kcal/mol; Hep-HHPD-Ac: −5.6 kcal/mol |
| Quantified Difference | Δ = −1.6 kcal/mol vs. NAG; Δ = +0.1 to +0.3 kcal/mol vs. other alkylated analogs |
| Conditions | AutoDock Vina; EBV glycoprotein L (gL) as receptor; 628-compound natural product library |
Why This Matters
The >40% improvement in docking score over unalkylated NAG demonstrates that the C11 chain is a critical pharmacophoric element for gL binding, supporting the prioritization of this specific alkyl-GlcNAc for antiviral hit-to-lead campaigns.
- [1] Das A, Mumu M, Rahman T, Sayeed MA, Islam MM, Alawneh JI, Hassan MM. An In Silico Approach to Discover Efficient Natural Inhibitors to Tie Up Epstein–Barr Virus Infection. Pathogens. 2024;13(11):928. doi:10.3390/pathogens13110928. Table 3; Section 2.3 (Molecular Docking); Section 2.5 (MD Simulation). View Source
